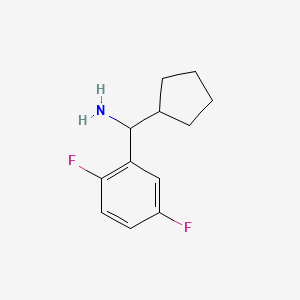

Cyclopentyl(2,5-difluorophenyl)methanamine

Description

Cyclopentyl(2,5-difluorophenyl)methanamine is a substituted methanamine derivative featuring a cyclopentyl group and a 2,5-difluorophenyl moiety attached to the central carbon atom. The fluorine substituents on the phenyl ring may enhance metabolic stability and influence electronic properties, while the cyclopentyl group contributes steric bulk and lipophilicity .

Properties

Molecular Formula |

C12H15F2N |

|---|---|

Molecular Weight |

211.25 g/mol |

IUPAC Name |

cyclopentyl-(2,5-difluorophenyl)methanamine |

InChI |

InChI=1S/C12H15F2N/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 |

InChI Key |

HNHTVSYQZISJDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=CC(=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(2,5-difluorophenyl)methanamine typically involves the reaction of cyclopentyl bromide with 2,5-difluorobenzylamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclopentyl(2,5-difluorophenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Fluorophenyl Methanamine Derivatives

Key Compounds :

- Cyclopentyl(2,6-difluorophenyl)methanamine (CAS 258513-41-6): A positional isomer with fluorine at the 2,6-positions instead of 2,5. The compound was discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetic properties .

- Cyclopropyl(2,5-difluorophenyl)methanamine : Replaces the cyclopentyl group with a smaller, more strained cyclopropane ring. The reduced steric bulk may improve solubility but decrease target affinity in kinase inhibition contexts (e.g., TRK inhibitors, as seen in ) .

- Cyclopropyl(3,4-difluorophenyl)methanamine hydrochloride (CAS 1225707-02-7): Features a 3,4-difluorophenyl group, which introduces ortho-fluorine effects that could hinder rotational freedom or modulate receptor selectivity .

TRK Kinase Inhibitor Analogs

highlights TRK kinase inhibitors containing a 2,5-difluorophenyl-pyrrolidine core. For example:

- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine : The 2,5-difluorophenyl group in this inhibitor likely enhances hydrophobic interactions with TRK kinases. Replacing the pyrrolidine-pyrimidine core with a cyclopentyl-methanamine scaffold may reduce potency but improve synthetic accessibility .

Cyclopentane Derivatives with Varied Functional Groups

lists cyclopentane-based compounds with diverse substituents, such as:

- 2,5-bis(4-methoxybenzylidene)cyclopentanone: A diketone derivative with extended conjugation, contrasting sharply with the amine functionality in the target compound. Such differences underscore the role of the primary amine in hydrogen bonding and charge interactions.

- 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine : Shares the cyclopentylamine core but incorporates bulkier benzyl groups, which may compromise membrane permeability compared to the difluorophenyl analog .

Halogenated Benzene Derivatives

and include discontinued halogenated benzenes, such as 2-Bromo-1-(2,5-difluorophenyl)ethanone (CAS 1378795-86-8), which share the 2,5-difluorophenyl motif. The absence of the cyclopentyl-methanamine group in these compounds limits direct comparisons but highlights the prevalence of 2,5-difluorophenyl in bioactive molecules for cancer and CNS disorders .

Biological Activity

Cyclopentyl(2,5-difluorophenyl)methanamine is an organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 2,5-difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 211.25 g/mol. The presence of fluorine atoms enhances the compound's metabolic stability and biological activity, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its role as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism suggests potential therapeutic applications in treating various neurological and psychiatric disorders such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .

Binding Affinity Studies

Research indicates that compounds with similar structures exhibit enhanced binding affinities to neurotransmitter transporters due to the presence of fluorine substituents. For instance, the fluorine atoms at positions 2 and 5 on the phenyl ring significantly improve binding affinity for serotonin and norepinephrine transporters compared to non-fluorinated analogs .

Pharmacological Studies

A summary of key pharmacological studies on this compound is presented in the following table:

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Depression Model in Rats : A study demonstrated that administration of this compound resulted in significant improvements in behavioral tests indicative of antidepressant effects. The compound was shown to enhance serotonin levels in the brain .

- Anxiety Disorders : Another study explored the anxiolytic effects of this compound using established animal models. Results indicated that it effectively reduced anxiety-like behaviors without significant side effects typically associated with traditional anxiolytics .

- ADHD Treatment : Preliminary data suggest that this compound may improve attention and reduce hyperactivity in ADHD models, indicating its potential as a novel treatment option .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclopropyl(2-fluorophenyl)methanamine | Cyclopropane derivative | Smaller ring structure; different fluorine position |

| Cyclohexyl(3-fluorophenyl)methanamine | Cyclohexane derivative | Larger ring; different substitution pattern |

| Cyclobutyl(4-fluorophenyl)methanamine | Cyclobutane derivative | Smaller ring; different substitution pattern |

The unique substitution pattern on the phenyl ring of this compound contributes to its distinct pharmacological profile compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.